5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid
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Overview
Description
5-[(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID is a complex organic compound with a unique structure that includes bromine, methoxy, and chlorobenzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID typically involves multiple steps. One common approach is the condensation of 5-bromo-2-methoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxycinnamic acid: Shares the bromine and methoxy groups but differs in the overall structure and functional groups.
5-Bromo-2-methoxybenzaldehyde: Similar in having the bromine and methoxy groups but lacks the pyrazole and chlorobenzoic acid components.
Uniqueness
The uniqueness of 5-[(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C19H14BrClN2O4 |
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Molecular Weight |
449.7 g/mol |
IUPAC Name |
5-[(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C19H14BrClN2O4/c1-10-14(8-11-7-12(20)3-6-17(11)27-2)18(24)23(22-10)13-4-5-16(21)15(9-13)19(25)26/h3-9H,1-2H3,(H,25,26)/b14-8- |
InChI Key |
FYISOKAIHAJGAQ-ZSOIEALJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OC)C3=CC(=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OC)C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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